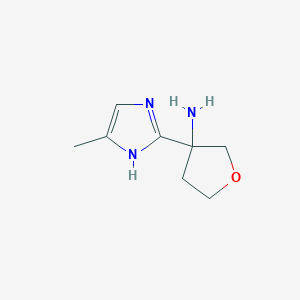

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine

Beschreibung

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine is a small organic molecule featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 4-methylimidazole group. Its dihydrochloride salt (CAS: 2126161-60-0) is a versatile scaffold in medicinal chemistry, with a molecular weight of 240.13 g/mol (C₈H₁₅Cl₂N₃O) and ≥95% purity .

Eigenschaften

Molekularformel |

C8H13N3O |

|---|---|

Molekulargewicht |

167.21 g/mol |

IUPAC-Name |

3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine |

InChI |

InChI=1S/C8H13N3O/c1-6-4-10-7(11-6)8(9)2-3-12-5-8/h4H,2-3,5,9H2,1H3,(H,10,11) |

InChI-Schlüssel |

YUIQTOPHSCSQMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N1)C2(CCOC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylimidazole with an oxirane derivative under acidic or basic conditions to form the desired oxolane ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperatures ranging from 0°C to 50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, temperatures ranging from -20°C to 25°C.

Substitution: Halides, amines; conditionspolar solvents, temperatures ranging from 25°C to 100°C.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Classification of Similar Compounds

Similar compounds are categorized based on core structural modifications:

Imidazole-Oxolane Hybrids

3-(1H-Imidazol-2-yl)oxolan-3-amine dihydrochloride

- Differs by lacking the 4-methyl group on the imidazole ring.

- Molecular formula: C₇H₁₁N₃O (MW: 169.19 g/mol).

- The absence of the methyl group reduces steric hindrance and may alter electronic interactions compared to the target compound .

Imidazole-Cycloalkane Hybrids

1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine

- Replaces the oxolane ring with a cyclobutane.

- Molecular weight: 224.13 g/mol (C₈H₁₁N₃).

- The smaller cyclobutane ring may enhance conformational rigidity but reduce solubility .

Imidazole Derivatives with Acidic Moieties

(2E)-3-(4-Methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride Features a propenoic acid chain instead of oxolane. Molecular weight: 188.61 g/mol (C₇H₉ClN₂O₂).

Benzimidazole and Oxadiazole Derivatives

4-(1-Allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Physicochemical and Pharmacological Properties

Data Table: Key Properties of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine and Analogs

Pharmacological Insights

- The target compound’s oxolane ring may enhance metabolic stability compared to linear analogs like propenoic acid derivatives, which are prone to rapid clearance .

- Cyclobutane-containing analogs (e.g., 1-(4-methylimidazol-2-yl)cyclobutan-1-amine) may exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Biologische Aktivität

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes an oxolane ring and an imidazole moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine exhibit various antimicrobial activities. The imidazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for developing antimicrobial agents. Studies have shown that derivatives of imidazole can demonstrate significant antibacterial and antifungal activities .

Antitumor Activity

The compound has been investigated for its antitumor potential. Studies have demonstrated that imidazole-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). For instance, similar compounds have shown IC50 values indicating effective cytotoxicity against these cell lines . The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth.

Enzyme Inhibition

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine has been utilized in studies focusing on enzyme inhibition. The imidazole group can interact with active sites of enzymes, leading to inhibition. This property is particularly useful in drug design for targeting enzymes involved in disease processes.

The biological activity of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The imidazole moiety can form hydrogen bonds and coordinate with metal ions in enzyme active sites, inhibiting their activity.

- Cell Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into lipid membranes, potentially leading to membrane destabilization in pathogens.

- Signal Transduction Pathways : By modulating key signaling pathways, this compound may influence cellular responses to external stimuli, impacting processes such as proliferation and apoptosis.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique aspects of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine relative to other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylimidazole | Imidazole ring | Antimicrobial | Simpler structure |

| Oxolane Derivatives | Five-membered ring | Varies widely | Diverse applications |

| Imidazole-based Antivirals | Imidazole core | Antiviral | Targeted mechanisms |

This table illustrates how the dual functionality as both an oxolane and an imidazole derivative may confer distinct biological properties not found in other compounds.

Case Studies

Several case studies provide insights into the biological activity of this compound:

- Antitumor Efficacy : A study evaluated the effectiveness of various imidazole derivatives against MCF7 cells, revealing that modifications at the 4-position significantly enhanced cytotoxicity (IC50 = 12 µM) compared to non-substituted analogs .

- Antimicrobial Activity : Research demonstrated that 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.